Given the structural similarities with known PDE5 inhibitors [] , it is plausible that 1-ethyl-3-(piperazin-1-yl)pyrazin-2(1H)-one might exert its effects through a similar mechanism. This would involve binding to the active site of PDE5, thereby inhibiting its activity and leading to increased levels of cyclic guanosine monophosphate (cGMP).
CAS No.: 73715-37-4
CAS No.: 13966-05-7
CAS No.: 467-14-1
CAS No.: 55658-55-4
CAS No.: 70714-77-1
CAS No.: 56219-03-5